molecular formula C22H14F2N2O3 B2833808 3-(4-FLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 847409-31-8

3-(4-FLUOROBENZAMIDO)-N-(4-FLUOROPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2833808
CAS No.: 847409-31-8
M. Wt: 392.362
InChI Key: ONNFPIJJIGVXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a fluorinated benzofuran derivative characterized by a benzofuran core substituted with a 4-fluorobenzamido group at the 3-position and a 4-fluorophenyl carboxamide moiety at the 2-position.

Properties

IUPAC Name

3-[(4-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O3/c23-14-7-5-13(6-8-14)21(27)26-19-17-3-1-2-4-18(17)29-20(19)22(28)25-16-11-9-15(24)10-12-16/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNFPIJJIGVXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzofuran core
  • Two fluorinated phenyl groups
  • An amide functional group

This unique arrangement is thought to contribute to its biological activity.

Antiviral Properties

Research indicates that compounds related to benzofuran derivatives exhibit antiviral activity. For instance, a study on benzofuran derivatives demonstrated in vitro efficacy against influenza viruses, suggesting that similar compounds may possess antiviral properties as well . The mechanism likely involves interference with viral replication processes.

Neuroprotective Effects

Benzofuran derivatives have also been studied for neuroprotective effects. A related compound demonstrated significant protection against excitotoxic neuronal damage in vitro, showing potential as a neuroprotective agent . The structural modifications in the benzofuran moiety can enhance neuroprotective capabilities, indicating that this compound may also exhibit similar properties.

Cholinesterase Inhibition

Compounds with similar structural characteristics have been evaluated for their ability to inhibit cholinesterases, enzymes involved in neurotransmitter breakdown. Such inhibition is crucial for enhancing cholinergic signaling in neurodegenerative diseases. Studies have reported that certain derivatives exhibit comparable inhibition profiles to established inhibitors like tacrine .

Case Study 1: Antiviral Activity

In a study focused on the synthesis and evaluation of novel benzofuran derivatives, compounds were screened for antiviral activity against influenza A and B viruses. The results indicated that specific structural features enhanced antiviral efficacy, paving the way for further exploration of similar compounds .

Case Study 2: Neuroprotection

A series of benzofuran derivatives were evaluated for neuroprotective effects using primary cultured rat cortical neurons. Among them, specific substitutions at the R2 and R3 positions significantly improved their protective action against NMDA-induced excitotoxicity. This suggests that this compound could be further investigated for its neuroprotective potential .

Research Findings

Study Focus Findings
Antiviral ActivityIdentified benzofuran derivatives with significant antiviral effects against influenza viruses.
Cholinesterase InhibitionDemonstrated comparable inhibition of acetylcholinesterase by synthesized derivatives.
NeuroprotectionFound specific substitutions in benzofuran derivatives enhanced neuroprotective action against excitotoxicity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiparasitic Activity
The compound has been investigated for its inhibitory effects on Trypanosoma brucei glycogen synthase kinase 3 (GSK3), a validated target for treating human African trypanosomiasis (HAT). Research indicates that derivatives of this compound exhibit low nanomolar inhibition potency against GSK3, demonstrating selectivity over human kinases. This selectivity is crucial in minimizing off-target effects in therapeutic applications .

2. Antiviral Properties
Studies have shown that similar benzofuran derivatives can exhibit antiviral activity against influenza viruses. The synthesis and evaluation of 5-substituted benzoxazoles have revealed their potential as inhibitors of influenza A and B viruses, indicating that modifications to the benzofuran structure could yield compounds with significant antiviral properties .

3. Radiopharmaceutical Development
The compound's structure may lend itself to the development of radiolabeled derivatives for imaging purposes in positron emission tomography (PET). Fluorine-18 labeled compounds are particularly valuable in oncology for tumor imaging and monitoring treatment responses. The design strategies for such radiopharmaceuticals often involve incorporating fluorinated aromatic systems, similar to those found in the compound of interest .

Agricultural Applications

1. Pest Control Agents
The compound has been identified as part of a class of amide derivatives with potential use as pest control agents. The synthesis of these compounds involves modifying the benzofuran backbone to enhance efficacy against various agricultural pests. The application of such compounds can lead to more effective pest management strategies, reducing reliance on traditional pesticides .

Summary of Findings

The applications of 3-(4-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide highlight its versatility across different scientific domains:

Application Area Details
Medicinal Chemistry Inhibits Trypanosoma brucei GSK3; potential antiviral properties against influenza viruses.
Radiopharmaceuticals Development of fluorine-18 labeled compounds for PET imaging in oncology.
Agricultural Science Potential use as a pest control agent through modified amide derivatives.

Case Studies and Research Insights

  • Inhibition Studies : A study demonstrated that specific modifications to the phenyl rings in similar compounds led to a significant improvement in inhibitory activity against Trypanosoma brucei GSK3, suggesting that structural optimization can enhance therapeutic efficacy .
  • Antiviral Screening : Research on benzoxazole derivatives showed promising results in inhibiting influenza virus replication, indicating that structural analogs of the compound may be developed into effective antiviral agents .
  • Pest Management Trials : Preliminary trials with amide derivatives indicated effective control over certain pest populations, paving the way for further development and optimization for agricultural applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Carboxamide Class

Key Compound :

  • 3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide (MFCD02140267) Substituents: Amino group at the 3-position and 4-methylphenyl carboxamide. Structural Differences: The target compound replaces the amino group with a 4-fluorobenzamido moiety and substitutes the methyl group with fluorine. Hypothesized Impact:
  • Fluorine substitution on the phenyl ring increases electronegativity, possibly reducing lipophilicity relative to the methyl group in the analog .
Comparison with Agrochemical Benzamide Derivatives

Example Compounds :

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): A benzamide-based insecticide.
  • Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): A urea-linked acaricide.

Structural Contrasts :

  • Backbone : The target compound features a benzofuran core, whereas diflubenzuron and fluazuron use benzene or pyridine rings.
  • Functional Groups : The target lacks the urea linkage critical to the pesticidal activity of diflubenzuron and fluazuron.
  • Substituents : Fluorine atoms in the target compound are positioned on aromatic rings, while agrochemical analogs utilize chlorine and trifluoromethyl groups for enhanced bioactivity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Benzofuran 4-Fluorobenzamido, 4-Fluorophenyl Carboxamide Research chemical*
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide Benzofuran 3-Amino, 4-Methylphenyl Carboxamide Synthetic intermediate
Diflubenzuron Benzene 2,6-Difluoro, 4-Chlorophenylurea Urea, Benzamide Insecticide
Fluazuron Benzene/Pyridine Trifluoromethyl, Chloropyridinyl Urea, Benzamide Acaricide

*Hypothesized based on structural parallels to agrochemicals and fluorinated pharmacophores.

Research Implications and Limitations

  • Structural Insights: Fluorination in the target compound likely improves metabolic stability and target interaction compared to non-fluorinated analogs, as seen in agrochemical derivatives .
  • Knowledge Gaps: No direct pharmacological or agrochemical data for the target compound are available in the reviewed literature. Comparative studies on binding affinity, solubility, or toxicity are absent.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 3-(4-fluorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Benzofuran Core Formation : Cyclization of a phenol derivative using acid or base catalysis (e.g., HCl/EtOH) to form the benzofuran scaffold .

Amidation : Sequential coupling of 4-fluorobenzoyl chloride and 4-fluorophenylamine to introduce the substituents. Reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) are critical for yield optimization .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Q2. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer :

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR to confirm substituent positions and purity. Fluorine NMR (19^{19}F) identifies electronic environments of fluorinated groups .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C22_{22}H14_{14}F2_2N2_2O3_3: 404.3 g/mol) .
  • X-ray Crystallography : Resolve crystal structure using SHELXL or similar software to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • Thermal Analysis : DSC/TGA to determine melting point and thermal stability.

Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) in fluorinated benzofuran derivatives?

Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups) to assess electronic effects .

Biological Assays :

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with structural analogs .
  • Enzyme Inhibition : Test interactions with kinases or proteases via fluorescence polarization or SPR.

Computational Modeling :

  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR or COX-2) .
  • QSAR : Develop regression models correlating substituent parameters (Hammett σ) with activity .

Key Finding : Fluorine atoms enhance lipophilicity and metabolic stability, improving cellular uptake .

Q. Q4. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Mechanistic Studies :
    • Target Validation : siRNA knockdown or CRISPR-Cas9 to confirm target specificity.
    • Metabolite Profiling : LC-MS to identify active/inactive metabolites influencing potency .

Case Study : Discrepancies in IC50_{50} values (e.g., 2.5 μM vs. 8.7 μM) may arise from differences in cell viability assay protocols .

Q. Q5. What advanced techniques are recommended for studying molecular interactions in crystallographic studies?

Methodological Answer :

  • High-Resolution Crystallography : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve fluorine atom positions. Refinement with SHELXL or Phenix ensures accuracy .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) using CrystalExplorer .
  • DFT Calculations : Gaussian 09 to model electronic effects of fluorination on molecular packing .

Q. Q6. How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >85% yield .
  • Catalyst Screening : Test Pd/C or CuI for coupling steps; ligand choice (e.g., BINAP) impacts efficiency .
  • In Situ Monitoring : ReactIR or PAT tools to detect intermediates and adjust conditions dynamically .

Q. Q7. What are best practices for validating biological activity in animal models?

Methodological Answer :

  • Pharmacokinetics : Conduct bioavailability studies (IV vs. oral administration) in rodents. Measure plasma half-life and tissue distribution via LC-MS/MS .
  • Toxicity Screening : Assess acute toxicity (LD50_{50}) and organ-specific effects (histopathology).
  • Positive Controls : Compare efficacy with known drugs (e.g., doxorubicin for anticancer assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.